molecular formula C15H11BrF2N2OS B1437208 2-(2,5-Difluorophenyl)amino-4-(2-hydroxyphenyl)-1,3-thiazole hydrobromide CAS No. 1210224-35-3

2-(2,5-Difluorophenyl)amino-4-(2-hydroxyphenyl)-1,3-thiazole hydrobromide

Cat. No.: B1437208
CAS No.: 1210224-35-3
M. Wt: 385.2 g/mol
InChI Key: LPHUPRLIHYYNLL-UHFFFAOYSA-N
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Description

2-(2,5-Difluorophenyl)amino-4-(2-hydroxyphenyl)-1,3-thiazole hydrobromide is a chemical compound with the molecular formula C15H11BrF2N2OS and a molecular weight of 385.23 g/mol . This compound is known for its unique structure, which includes a thiazole ring, a difluorophenyl group, and a hydroxyphenyl group. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of 2-(2,5-Difluorophenyl)amino-4-(2-hydroxyphenyl)-1,3-thiazole hydrobromide involves several steps. One common synthetic route includes the reaction of 2,5-difluoroaniline with 2-hydroxybenzaldehyde in the presence of a base to form an intermediate Schiff base. This intermediate is then cyclized with a thioamide to form the thiazole ring. The final product is obtained by treating the thiazole derivative with hydrobromic acid to form the hydrobromide salt .

Chemical Reactions Analysis

2-(2,5-Difluorophenyl)amino-4-(2-hydroxyphenyl)-1,3-thiazole hydrobromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, using reagents like halogens or nitrating agents.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

2-(2,5-Difluorophenyl)amino-4-(2-hydroxyphenyl)-1,3-thiazole hydrobromide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2,5-Difluorophenyl)amino-4-(2-hydroxyphenyl)-1,3-thiazole hydrobromide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

2-(2,5-Difluorophenyl)amino-4-(2-hydroxyphenyl)-1,3-thiazole hydrobromide can be compared with other similar compounds, such as:

    2-(2,5-Difluorophenyl)amino-4-(2-methoxyphenyl)-1,3-thiazole: This compound has a methoxy group instead of a hydroxy group, which may affect its reactivity and biological activity.

    2-(2,5-Difluorophenyl)amino-4-(2-chlorophenyl)-1,3-thiazole: The presence of a chlorine atom instead of a hydroxy group can lead to different chemical and biological properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities .

Properties

IUPAC Name

2-[2-(2,5-difluoroanilino)-1,3-thiazol-4-yl]phenol;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F2N2OS.BrH/c16-9-5-6-11(17)12(7-9)18-15-19-13(8-21-15)10-3-1-2-4-14(10)20;/h1-8,20H,(H,18,19);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPHUPRLIHYYNLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CSC(=N2)NC3=C(C=CC(=C3)F)F)O.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrF2N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2,5-Difluorophenyl)amino-4-(2-hydroxyphenyl)-1,3-thiazole hydrobromide
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2-(2,5-Difluorophenyl)amino-4-(2-hydroxyphenyl)-1,3-thiazole hydrobromide
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2-(2,5-Difluorophenyl)amino-4-(2-hydroxyphenyl)-1,3-thiazole hydrobromide
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2-(2,5-Difluorophenyl)amino-4-(2-hydroxyphenyl)-1,3-thiazole hydrobromide
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2-(2,5-Difluorophenyl)amino-4-(2-hydroxyphenyl)-1,3-thiazole hydrobromide

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